2-Ethylhexyl hydrogen adipate
Overview
Description
2-Ethylhexyl hydrogen adipate is an ester compound with the molecular formula C14H26O4. It is a clear, slightly yellow liquid that is insoluble in water . This compound is primarily used as a plasticizer, which means it is added to materials to increase their flexibility, transparency, durability, and longevity.
Preparation Methods
2-Ethylhexyl hydrogen adipate is synthesized through the esterification of adipic acid with 2-ethylhexanol. The reaction typically involves heating adipic acid and 2-ethylhexanol in the presence of an acid catalyst, such as sulfuric acid, to produce the ester and water as a byproduct . Industrial production methods often involve continuous processes with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
2-Ethylhexyl hydrogen adipate, being an ester, undergoes several types of chemical reactions:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form adipic acid and 2-ethylhexanol.
Oxidation: Strong oxidizing agents can oxidize the ester to produce various oxidation products.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: Esters can undergo nucleophilic substitution reactions where the ester group is replaced by another nucleophile.
Common reagents used in these reactions include acids, bases, and oxidizing agents. The major products formed from these reactions are adipic acid, 2-ethylhexanol, and various oxidation products .
Scientific Research Applications
2-Ethylhexyl hydrogen adipate has a wide range of applications in scientific research:
Plasticizer Research: It is primarily used as a plasticizer to modify the physical properties of polymers, making them more flexible and easier to handle.
Predictive Toxicology: It is used in the development and testing of predictive toxicology models for plasticizers.
Drinking Water Safety: Studies have been conducted to analyze its presence and behavior in drinking water, as it is a major metabolite of di(2-ethylhexyl) adipate.
Chemical Safety: Its reactivity profile is studied for safety purposes, particularly its interactions with acids and caustic solutions.
Mechanism of Action
The mechanism of action of mono(2-ethylhexyl) adipate involves its interaction with various molecular targets and pathways. As an ester, it can be hydrolyzed by esterases to produce adipic acid and 2-ethylhexanol. These metabolites can further undergo oxidation and other metabolic processes . The compound’s effects are mediated through its interactions with enzymes and other proteins involved in lipid metabolism and cellular signaling pathways .
Comparison with Similar Compounds
2-Ethylhexyl hydrogen adipate can be compared with other similar compounds, such as:
Di(2-ethylhexyl) adipate: Another ester of adipic acid, used as a plasticizer with similar properties.
Mono(2-ethylhexyl) phthalate: An ester of phthalic acid, also used as a plasticizer but with different chemical properties and applications.
Di(2-ethylhexyl) phthalate: A widely used plasticizer with a similar structure but different toxicity and environmental behavior.
Properties
IUPAC Name |
6-(2-ethylhexoxy)-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-3-5-8-12(4-2)11-18-14(17)10-7-6-9-13(15)16/h12H,3-11H2,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBGYSHXGENGTBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O4 | |
Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3025679 | |
Record name | Mono(2-ethylhexyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025679 | |
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Molecular Weight |
258.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Mono(2-ethylhexyl) adipate is a clear thick slightly yellow liquid. (NTP, 1992), Clear slightly yellow liquid; [CAMEO] | |
Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Mono(2-ethylhexyl) adipate | |
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Flash Point |
greater than 200 °F (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
4337-65-9 | |
Record name | MONO(2-ETHYLHEXYL) ADIPATE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20712 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Mono-2-ethylhexyl adipate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4337-65-9 | |
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Record name | 2-Ethylhexyl adipate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004337659 | |
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Record name | Mono(2-ethylhexyl) adipate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3025679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-ethylhexyl hydrogen adipate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.170 | |
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Record name | 2-ETHYLHEXYL ADIPATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D01X12CH07 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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